Cas no 1600610-22-7 (2-azido-5-iodopyrimidine)

2-azido-5-iodopyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Azido-5-iodopyrimidine (ACI)
- Pyrimidine, 2-azido-5-iodo- (ACI)
- 2-azido-5-iodopyrimidine
-
- MDL: MFCD30289109
- インチ: 1S/C4H2IN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H
- InChIKey: FQDIUBWHBJSXIO-UHFFFAOYSA-N
- ほほえんだ: [N-]=[N+]=NC1N=CC(I)=CN=1
2-azido-5-iodopyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-286406-10.0g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 10.0g |
$2438.0 | 2023-03-01 | ||
Enamine | EN300-286406-2.5g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 2.5g |
$1531.0 | 2023-09-06 | ||
Enamine | EN300-286406-5g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 5g |
$1939.0 | 2023-09-06 | ||
Enamine | EN300-286406-5.0g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 5.0g |
$1939.0 | 2023-03-01 | ||
Enamine | EN300-286406-1.0g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 1.0g |
$739.0 | 2023-03-01 | ||
Enamine | EN300-286406-1g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 1g |
$739.0 | 2023-09-06 | ||
Enamine | EN300-286406-10g |
2-azido-5-iodopyrimidine |
1600610-22-7 | 10g |
$2438.0 | 2023-09-06 |
2-azido-5-iodopyrimidine 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wei Chen Nanoscale, 2015,7, 6957-6990
2-azido-5-iodopyrimidineに関する追加情報
Comprehensive Guide to 2-Azido-5-Iodopyrimidine (CAS No. 1600610-22-7): Properties, Applications, and Innovations
2-Azido-5-iodopyrimidine (CAS No. 1600610-22-7) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This azido-functionalized pyrimidine derivative combines the reactivity of an azide group with the halogenated properties of an iodine substituent, making it a valuable building block for click chemistry, bioconjugation, and drug discovery. Researchers frequently search for "2-azido-5-iodopyrimidine synthesis" or "CAS 1600610-22-7 applications," reflecting its growing relevance in interdisciplinary studies.
The compound’s unique structure enables participation in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions, a cornerstone of modern bioorthogonal chemistry. Recent trends highlight its utility in proteomics and DNA-encoded library development, addressing demands for high-throughput screening platforms. Questions like "How to purify 2-azido-5-iodopyrimidine?" or "stability of azido-iodo pyrimidines" are common among synthetic chemists optimizing protocols for scale-up production.
In material science, 1600610-22-7 serves as a precursor for photoaffinity labeling probes, aiding in target identification for kinase inhibitors and epigenetic modulators. Its dual functional groups allow precise modifications of nanostructures and polymers, aligning with trends in theranostic nanomedicine. Searches for "2-azido-5-iodopyrimidine solubility" or "compatibility with Pd-catalyzed cross-coupling" underscore its adaptability in diverse reaction conditions.
From a regulatory perspective, 2-azido-5-iodopyrimidine is classified as a research-grade chemical, with handling requiring standard laboratory precautions. Its non-hazardous profile under normal conditions makes it accessible for academic and industrial R&D, though users often inquire about "storage recommendations for azido compounds" to ensure long-term stability. Analytical data (e.g., NMR spectra, HPLC purity) are critical for quality validation, as noted in publications focusing on structure-activity relationship (SAR) studies.
Emerging applications include its role in covalent organic frameworks (COFs) and fluorescent tags, where the iodine moiety facilitates further derivatization. Innovations in catalytic C–N bond formation also leverage this compound’s reactivity, answering queries like "Can 2-azido-5-iodopyrimidine be used in Suzuki-Miyaura coupling?" Future directions may explore its potential in antibody-drug conjugates (ADCs) or PET tracer development, areas currently dominating preclinical research discussions.
In summary, 2-azido-5-iodopyrimidine (CAS 1600610-22-7) exemplifies the synergy between structural modularity and functional diversity in modern chemistry. Its alignment with green chemistry principles (e.g., atom economy in click reactions) and compatibility with high-resolution mass spectrometry further solidify its status as a pivotal tool for innovators tackling challenges from precision medicine to smart materials.
1600610-22-7 (2-azido-5-iodopyrimidine) 関連製品
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)
- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)
- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 1783777-96-7([2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine)
- 1513370-08-5(3-amino-1-(3-methoxypyridin-2-yl)propan-1-one)
- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)



